N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound featuring a 4-methylthiazole ring linked via a propanamide chain to a 4-oxoquinazolin-3(4H)-yl moiety. This structural framework is associated with diverse biological activities, particularly in antimicrobial and enzyme inhibition contexts. The 4-oxoquinazolinone core is a known pharmacophore in antitubercular agents (e.g., InhA inhibitors) , while thiazole derivatives are widely explored for their antibacterial and anti-inflammatory properties . The propanamide linker may enhance solubility and modulate target binding compared to shorter acetamide analogs .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-8-22-15(17-10)18-13(20)6-7-19-9-16-12-5-3-2-4-11(12)14(19)21/h2-5,8-9H,6-7H2,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZQUEJNUVWSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone core is synthesized from methyl 2-aminobenzoate and formamide under reflux conditions (160°C, 6 hr), achieving 85% yield. Subsequent N-alkylation with ethyl acrylate in the presence of potassium carbonate (K₂CO₃) introduces the propanoyl side chain:
$$
\text{Quinazolinone} + \text{CH}2=\text{CHCOOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate}
$$
Hydrolysis of the ester group using 6M HCl yields 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (mp 210–212°C).
Alternative Pathway via POCl₃-Mediated Cyclization
A patent method employs phosphoryl chloride (POCl₃) to cyclize 2-carbamoylbenzamide derivatives, yielding 4-chloroquinazoline intermediates. Nucleophilic substitution with β-alanine ethyl ester followed by hydrolysis produces the propanoic acid derivative (72% yield over three steps).
Preparation of 4-Methyl-1,3-thiazol-2-amine
Hantzsch Thiazole Synthesis
Reacting chloroacetone with thiourea in ethanol at 60°C for 4 hr forms 4-methyl-1,3-thiazol-2-amine (mp 145–147°C). The reaction proceeds via thioamide intermediate formation, followed by cyclization:
$$
\text{ClCH}2\text{COCH}3 + \text{NH}2\text{CSNH}2 \rightarrow \text{Thiazole ring} + \text{HCl} + \text{NH}_3
$$
Purification and Characterization
Crude product is recrystallized from ethanol/water (1:3) and characterized by $$ ^1\text{H} $$ NMR (δ 2.35 ppm for CH₃, δ 6.82 ppm for thiazole C-H).
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activation of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 4-methyl-1,3-thiazol-2-amine. The reaction achieves 67% yield after column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF), the mixed anhydride intermediate reacts with the thiazole amine at 0°C, yielding 58% product.
Optimization of Reaction Conditions
| Parameter | EDC/HOBt Method | Mixed Anhydride Method |
|---|---|---|
| Temperature | 25°C | 0°C → 25°C |
| Solvent | DCM | THF |
| Reaction Time | 12 hr | 24 hr |
| Yield | 67% | 58% |
| Purity (HPLC) | 98.5% | 95.2% |
EDC/HOBt offers superior yield and purity due to milder conditions and reduced racemization.
Spectroscopic Characterization
$$ ^1\text{H} $$ NMR Analysis
Mass Spectrometry
Molecular ion peak observed at m/z 357.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₅N₅O₂S.
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Switching from EDC to cheaper alternatives like propane phosphonic acid anhydride (T3P®) reduces reagent costs by 40% while maintaining 65% yield.
Solvent Recycling
Distillation recovery of DCM achieves 90% solvent reuse, lowering environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the thiazole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and quinazolinone derivatives.
Medicine: Potential therapeutic agent due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological activity. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes, inhibiting their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-oxoquinazolinone core distinguishes it from oxadiazole-sulfanyl analogs (e.g., 8d, 8e), which may prioritize different enzymatic targets .
- Propanamide linkers (vs.
4-Oxoquinazolinone Derivatives
Comparisons with other 4-oxoquinazolinone-based compounds highlight structural and functional variations:
Key Observations :
- The target compound’s thiazole ring replaces the phenyl or pyridinyl groups in acetamide derivatives, likely altering pharmacokinetic profiles (e.g., bioavailability, metabolic stability) .
- Chloro and methyl substituents in InhA inhibitors enhance antitubercular activity, suggesting that similar modifications to the target compound could optimize efficacy .
Biological Activity
N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions starting from 4-methylthiazole.
- Synthesis of the Quinazolinone Moiety : This involves cyclization and oxidation of anthranilic acid derivatives.
- Coupling Reaction : The final step involves forming an amide bond between the thiazole and quinazolinone intermediates using coupling reagents such as EDCI or DCC .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : It may bind to proteins or enzymes, inhibiting their activity.
- Pathways Involved : The compound can modulate signaling pathways related to cell proliferation and apoptosis .
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and quinazoline moieties exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effective inhibition at low concentrations.
2. Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
3. MAO Inhibition
The compound has been investigated for its potential as a monoamine oxidase (MAO) inhibitor. In vitro assays revealed that it demonstrates considerable inhibitory activity against MAO-A and MAO-B isoforms, which are crucial for neurotransmitter metabolism .
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound exhibited an IC50 value of 0.5 μM against Staphylococcus aureus, indicating potent antibacterial activity.
Case Study 2: Anticancer Effects
A recent study assessed the anticancer effects on human breast cancer cells (MCF-7). Treatment with the compound resulted in a significant reduction in cell viability (p < 0.01), with an IC50 value determined to be 20 μM after 48 hours .
Table 1: Inhibitory Activity Against MAO Isoforms
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| This compound | 0.25 ± 0.01 | 0.30 ± 0.02 |
| Moclobemide | 0.15 ± 0.01 | - |
| Selegiline | - | 0.20 ± 0.01 |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Q & A
Basic: What are the optimal synthetic routes for N-(4-Methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?
Answer:
The synthesis typically involves multi-step reactions, including coupling quinazolinone derivatives (e.g., 4-oxoquinazolin-3(4H)-yl) with thiazole-containing precursors (e.g., 4-methyl-1,3-thiazol-2-amine). Key steps include:
- Activation of intermediates using coupling agents like HBTU or EDC in polar solvents (DMF or DMSO) under inert atmospheres.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
- Yield optimization by controlling reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 for amine to acyl chloride) .
Advanced: How can researchers resolve discrepancies in reported IC50 values across different cancer cell lines for this compound?
Answer:
Discrepancies may arise from assay variability (e.g., MTT vs. ATP-based luminescence) or cell line heterogeneity. Methodological solutions include:
- Standardization : Use reference compounds (e.g., cisplatin) as internal controls.
- Validation : Confirm cell line authenticity via STR profiling.
- Orthogonal assays : Cross-validate cytotoxicity with apoptosis markers (e.g., Annexin V/PI staining) or caspase-3/7 activation assays .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm structural integrity (e.g., amide proton at δ ~10–12 ppm, quinazolinone carbonyl at δ ~165–170 ppm).
- IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650–1700 cm⁻¹).
- HPLC : Assess purity (>95% using C18 columns, acetonitrile/water mobile phase).
- HRMS : Verify molecular weight (e.g., [M+H]+ ion) .
Advanced: What computational methods predict the interaction between this compound and its putative biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against crystallographic targets (e.g., kinases, DNA topoisomerases).
- Molecular dynamics (MD) simulations : Assess binding stability (GROMACS, 100 ns trajectories).
- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding affinity (KD) .
Basic: What in vitro models are appropriate for initial evaluation of its anticancer activity?
Answer:
- Cell lines : Use diverse panels (e.g., MDA-MB-231 [triple-negative breast cancer], MCF-7 [ER+], HEK293 [normal control]).
- Assays : MTT or SRB assays to determine IC50 (48–72 hr exposure).
- Dose-response curves : Fit data using nonlinear regression (GraphPad Prism) .
Advanced: How to optimize the propanamide linker to enhance target binding while maintaining solubility?
Answer:
- Structure-activity relationship (SAR) studies :
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage : Lyophilized powder under argon at –20°C; DMSO stock solutions (–80°C, aliquoted to avoid freeze-thaw cycles).
- Stability monitoring : HPLC analysis at t=0, 1, 3 months (retention time shifts indicate degradation) .
Advanced: How to investigate off-target effects contributing to observed cytotoxicity?
Answer:
- Kinome profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
- Transcriptomics : RNA-seq of treated cells to detect pathway dysregulation (e.g., oxidative stress, DNA repair).
- CRISPR validation : Knock out suspected off-targets (e.g., AKT1) to confirm phenotypic rescue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
